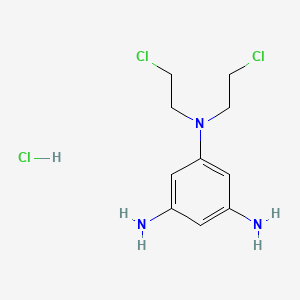
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride is a chemical compound that belongs to the class of aromatic amines. This compound is characterized by the presence of three amine groups attached to a benzene ring, with two of these amine groups further substituted with 2-chloroethyl groups. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form 1,3,5-trinitrobenzene.
Reduction: The nitro groups are reduced to amine groups, forming 1,3,5-benzenetriamine.
Alkylation: The amine groups are then alkylated with 2-chloroethyl chloride to form N,N-bis(2-chloroethyl)-1,5-benzenetriamine.
Formation of Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Benzenetriamine: Lacks the chloroethyl groups.
N,N-bis(2-chloroethyl)aniline: Contains only one amine group on the benzene ring.
1,4-Benzenediamine, N,N-bis(2-chloroethyl)-: Similar structure but with two amine groups.
Uniqueness
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride is unique due to the presence of three amine groups and two chloroethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
58200-03-6 |
|---|---|
Molekularformel |
C10H16Cl3N3 |
Molekulargewicht |
284.6 g/mol |
IUPAC-Name |
3-N,3-N-bis(2-chloroethyl)benzene-1,3,5-triamine;hydrochloride |
InChI |
InChI=1S/C10H15Cl2N3.ClH/c11-1-3-15(4-2-12)10-6-8(13)5-9(14)7-10;/h5-7H,1-4,13-14H2;1H |
InChI-Schlüssel |
ZKCCDKKKQTWXGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N)N(CCCl)CCCl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


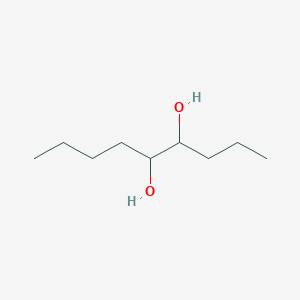
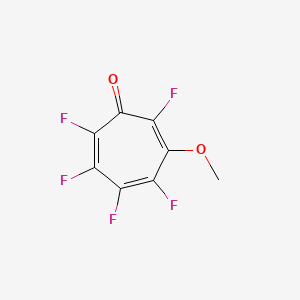
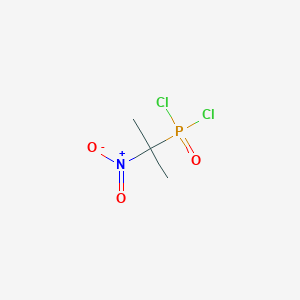

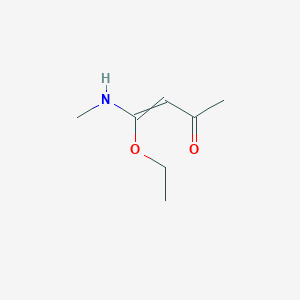
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)
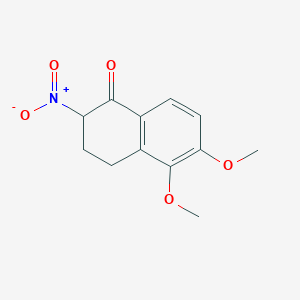
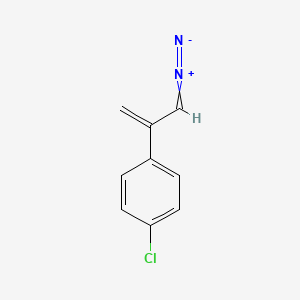
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
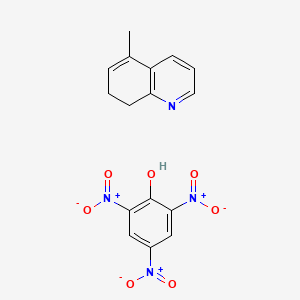
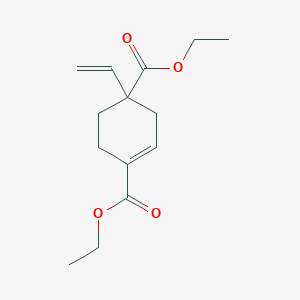

![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)

